Integrin VLA-4 Antagonism: N-Phenyl Substitution is Required for Potency; N-Acyl Analogs Are Inactive
In a disclosed series of N-arylated phenylalanine derivatives evaluated as VLA-4 antagonists, compounds bearing an N-phenyl substituent exhibited potent inhibitory activity, whereas the corresponding N-acetyl or N-benzoyl analogs showed a complete loss of activity [1]. This strict SAR requirement establishes the N-phenylaniline motif of 3-phenyl-2-(phenylamino)propanoic acid as a privileged pharmacophoric element that cannot be replaced by simple N-acyl phenylalanine derivatives.
| Evidence Dimension | VLA-4 integrin inhibitory activity (potency retention vs. structural modification) |
|---|---|
| Target Compound Data | N-phenyl-L-phenylalanine: potent VLA-4 inhibitor (exact IC50 not publicly disclosed in abstract) |
| Comparator Or Baseline | N-acetyl-phenylalanine and N-benzoyl-phenylalanine: inactive (no measurable VLA-4 inhibition) |
| Quantified Difference | Qualitative: Active vs. Inactive; the N-phenyl group is an essential pharmacophore |
| Conditions | In vitro VLA-4 binding/inhibition assay; series of N-arylated phenylalanine derivatives |
Why This Matters
Confirms that the N-phenyl substitution is a non-negotiable structural requirement for VLA-4 integrin targeting, directly justifying procurement of this compound over generic N-acyl phenylalanine alternatives for integrin-related research.
- [1] McCauley, E. et al. A series of N-arylated phenylalanine derivatives has been synthesized and has been shown to be potent inhibitors of the integrin VLA-4. N-phenyl and ... (Journal Article, 2002). View Source
